molecular formula C22H22O7 B3408095 Methylethyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yloxy]acetate CAS No. 859139-59-6

Methylethyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yloxy]acetate

Cat. No.: B3408095
CAS No.: 859139-59-6
M. Wt: 398.4 g/mol
InChI Key: BIGQYYXUKRUCFE-UHFFFAOYSA-N
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Description

Methylethyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yloxy]acetate is a chromen-4-one derivative characterized by a 3,4-dimethoxyphenyl substituent at position 3, a 4-oxo group, and a methylethyl (isopropyl) ester at the acetoxy side chain.

Properties

IUPAC Name

propan-2-yl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O7/c1-13(2)29-21(23)12-27-15-6-7-16-19(10-15)28-11-17(22(16)24)14-5-8-18(25-3)20(9-14)26-4/h5-11,13H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGQYYXUKRUCFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylethyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yloxy]acetate typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxyphenylacetic acid and 4-hydroxycoumarin.

    Esterification: The 3,4-dimethoxyphenylacetic acid undergoes esterification with methanol and ethyl alcohol in the presence of a strong acid catalyst such as sulfuric acid to form methylethyl 3,4-dimethoxyphenylacetate.

    Coupling Reaction: The methylethyl 3,4-dimethoxyphenylacetate is then coupled with 4-hydroxycoumarin using a coupling agent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methylethyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yloxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives.

Scientific Research Applications

Methylethyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yloxy]acetate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methylethyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yloxy]acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways: It modulates pathways related to the production of reactive oxygen species and inflammatory cytokines, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Functional Group Analysis

Compound Name Substituents (Position) Ester Group Key Functional Groups Molecular Weight (g/mol) XLogP3
Target Compound 3-(3,4-dimethoxyphenyl), 4-oxo Methylethyl (isopropyl) 3,4-Dimethoxy, 4-oxo 408.4* ~3.8*
Ethyl {[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate 3-(3,4-dimethoxyphenyl), 4-oxo, 2-(trifluoromethyl) Ethyl Trifluoromethyl, 3,4-dimethoxy 452.4 4.5
Methyl 2-{[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate 3-(4-fluorophenyl), 6-ethyl, 4-oxo, 2-(trifluoromethyl) Methyl Trifluoromethyl, 4-fluoro 440.4 4.2
2-Ethoxyethyl 2-[3-(4-tert-butylphenoxy)-4-oxochromen-7-yl]oxyacetate 3-(4-tert-butylphenoxy), 4-oxo 2-Ethoxyethyl tert-Butylphenoxy 454.5 5.1
Propan-2-yl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate 3-(4-chlorophenyl), 2-methyl, 4-oxo Methylethyl (isopropyl) 4-Chloro, 2-methyl 402.9 4.0
Methyl 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate Cyclopenta-fused ring, 4-oxo Methyl Cyclopenta[c]chromen 274.3 2.2
Key Observations:
  • Ester Group Impact : The methylethyl (isopropyl) ester in the target compound increases lipophilicity (XLogP3 ~3.8) compared to methyl esters (XLogP3 ~2.2–4.2) but reduces it compared to bulkier 2-ethoxyethyl esters (XLogP3 5.1) . This affects solubility and bioavailability.
  • Halogenated Phenyl Rings: The 4-chlorophenyl (in ) and 4-fluorophenyl (in ) substituents introduce electron-withdrawing effects, which may alter binding affinity compared to the target’s electron-donating methoxy groups.

Physicochemical and Computational Properties

Property Target Compound Ethyl Analog Methyl/CF₃ Analog 2-Ethoxyethyl Analog
Hydrogen Bond Acceptors 7 8 8 7
Rotatable Bonds 6 7 8 9
Topological Polar Surface Area (Ų) 61.8 76.7 76.7 61.8
  • Metabolic Stability : The isopropyl ester may confer slower hydrolysis compared to methyl esters, prolonging half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methylethyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yloxy]acetate
Reactant of Route 2
Reactant of Route 2
Methylethyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yloxy]acetate

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